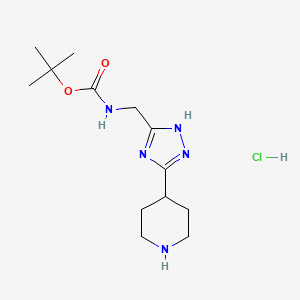

![molecular formula C8H13NO3 B2470282 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one CAS No. 1909348-57-7](/img/structure/B2470282.png)

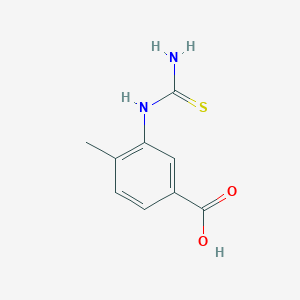

4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one is a chemical compound with the CAS Number: 1909348-57-7 . It has a molecular weight of 171.2 .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis

The IUPAC name for this compound is 4-hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one . The InChI code is 1S/C8H13NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h6,10H,1-5H2,(H,9,11) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

The compound has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This synthesis is promising for the production of important biologically active compounds .

FGFR4 Inhibitor for Hepatocellular Carcinoma Treatment

It has been used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma . FGFR4 is a receptor tyrosine kinase that plays a crucial role in cell proliferation and differentiation, and its inhibition can help control the growth of cancer cells .

Inhibitor of Vanin-1 Enzyme

The compound acts as an inhibitor of the vanin-1 enzyme . Vanin-1 plays an important role in metabolism and inflammation, and its inhibition can help manage metabolic disorders and inflammatory diseases .

17β-HSD1 Inhibitor

It has been used as a 17β-HSD1 inhibitor in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol . 17β-HSD1 is an enzyme that plays a key role in the biosynthesis of active estrogens and androgens .

NO-Independent and Heme-Dependent sGC Stimulant

The compound has been used as a NO-independent and heme-dependent sGC stimulant . sGC is an enzyme that produces cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) stimulation. This compound can stimulate sGC independently of NO, which is useful in the treatment of a variety of diseases .

Anticancer Activities

In a hybridization of the spirocycle and quinone scaffolds, a novel series of 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones, which showed promising anticancer activities, was generated .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is believed that this compound interacts with its targets in a way that modulates their activity, leading to changes in cellular function .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Specific information on how environmental factors influence the action of 4-hydroxy-8-oxa-2-azaspiro[45]decan-3-one is currently lacking .

Propiedades

IUPAC Name |

4-hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h6,10H,1-5H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADLYCFWHCPEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC(=O)C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(dimethylamino)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2470200.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2470206.png)

![1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2470209.png)

![(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2470212.png)

![N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)